molecular formula C14H17F2NO B13372148 N-(3,4-difluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

N-(3,4-difluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

Cat. No.: B13372148
M. Wt: 253.29 g/mol
InChI Key: FVRMDCXYJURLCC-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is a synthetic organic compound characterized by the presence of a difluorophenyl group and a tetramethylcyclopropane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide typically involves the cyclopropanation of a suitable precursor followed by amide formation. One common method involves the reaction of 3,4-difluoroaniline with a cyclopropanecarboxylic acid derivative under appropriate conditions to form the desired amide. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The difluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(3,4-difluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The difluorophenyl group can enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-difluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is unique due to its tetramethylcyclopropane moiety, which imparts rigidity and steric bulk, potentially enhancing its stability and specificity in binding interactions compared to other similar compounds.

Properties

Molecular Formula

C14H17F2NO

Molecular Weight

253.29 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide

InChI

InChI=1S/C14H17F2NO/c1-13(2)11(14(13,3)4)12(18)17-8-5-6-9(15)10(16)7-8/h5-7,11H,1-4H3,(H,17,18)

InChI Key

FVRMDCXYJURLCC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C(=O)NC2=CC(=C(C=C2)F)F)C

Origin of Product

United States

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